4-Chlorobenzhydrol 4-Chlorobenzhydrol Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
4-Chlorobenzhydrol, is an organic building block used for the synthesis of various chemical. It can be used for the the preparation of Diphenylmethyl Ether derivatives.
Brand Name: Vulcanchem
CAS No.: 119-56-2
VCID: VC21345815
InChI: InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
SMILES: C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Molecular Formula: C13H11ClO
Molecular Weight: 218.68 g/mol

4-Chlorobenzhydrol

CAS No.: 119-56-2

Cat. No.: VC21345815

Molecular Formula: C13H11ClO

Molecular Weight: 218.68 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Chlorobenzhydrol - 119-56-2

CAS No. 119-56-2
Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
IUPAC Name (4-chlorophenyl)-phenylmethanol
Standard InChI InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Standard InChI Key AJYOOHCNOXWTKJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Appearance White Solid
Melting Point 61-62°C

Chemical Identity and Structure

4-Chlorobenzhydrol (CAS: 119-56-2) is characterized by the molecular formula C13H11ClO and a molecular weight of 218.68 g/mol . Known also as 4-Chlorodiphenylcarbinol or 4-Chlorodiphenylmethanol, this compound belongs to the diarylmethane family . According to the Chemical Entities of Biological Interest (ChEBI) database, it is specifically classified as a diarylmethane derivative .

The compound features two phenyl rings connected by a central carbon atom that also bears a hydroxyl group. One of the phenyl rings is substituted with a chlorine atom at the para (4) position, which distinguishes it from unsubstituted benzhydrol. This structural configuration contributes to its specific chemical behavior and applications.

Physical Properties

4-Chlorobenzhydrol presents as a white to off-white crystalline solid with well-defined physical characteristics that are important for its handling, storage, and applications. These properties are summarized in the following table:

PropertyValue
Melting Point58-60°C (literature)
Boiling Point150-151°C at 2.6mm
Density1.1178 (rough estimate)
Refractive Index1.5260 (estimate)
Flash Point150-151°C/2.6mm
Recommended Storage Temperature2-8°C
Water SolubilityInsoluble
pKa13.34±0.20 (Predicted)
Physical FormSolid
ColorWhite to Off-White

Table 1: Physical properties of 4-Chlorobenzhydrol

Synthesis and Preparation Methods

Standard Laboratory Preparation

The conventional synthesis of 4-Chlorobenzhydrol involves the reduction of 4-chlorobenzophenone using sodium borohydride as the reducing agent. A documented procedure describes dissolving approximately 5.0g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol (IPA) and heating to 50°C . This is followed by the addition of 0.265g (0.007 mol) of sodium borohydride, with the temperature maintained at 65°C for 2 hours .

The reaction proceeds as follows:

  • Distillation to remove approximately 90% of the isopropyl alcohol

  • Cooling of the resulting solution

  • Treatment with dilute HCl (5 mL of concentrated HCl in 20 mL of water)

  • Extraction with 15 mL of toluene

  • Washing of the toluene extract with water to pH 7

The final product typically exhibits a melting point of 58-60°C, confirming its identity and purity .

Stereoselective Synthesis

For applications requiring stereochemically pure compounds, methods have been developed to produce enantiomerically enriched 4-Chlorobenzhydrol. One notable approach involves enzymatic resolution using Candida antartica lipase A:

  • A reaction mixture containing 20% by weight of racemic 4-chlorobenzhydrol, 40% by weight of vinyl acetate, and 0.2% by weight of Candida antartica lipase A is prepared in toluene

  • The mixture is reacted for 20 hours while maintaining a temperature of 10°C

  • Analysis by chiral chromatography reveals 90% ee R-4-chlorobenzhydryl-acetate and 98% ee S-4-chlorobenzhydrol (conversion efficiency 52%)

The R-4-chlorobenzhydryl-acetate can subsequently be converted to R-4-chlorobenzhydrol through alkaline hydrolysis:

  • Dissolution in ethanol

  • Addition of sodium hydroxide solution

  • Stirring at room temperature for 3 hours

  • Extraction with ethyl acetate

  • Recrystallization from hexane to obtain 98% ee R-4-chlorobenzhydrol

Applications and Uses

Analytical Chemistry Applications

In analytical chemistry, 4-Chlorobenzhydrol serves as an internal standard for specific analytical procedures. It has been utilized in gas chromatography-mass spectrometry (GC-MS) methods to measure the N-demethyl antipyrine metabolite in urine samples . This application underscores its importance in metabolic studies and bioanalytical methods requiring precise quantification.

Pharmaceutical Industry Applications

Pharmacological Relevance

Relationship to Antihistamines

4-Chlorobenzhydrol has significant pharmacological relevance due to its structural relationship with several antihistamine drugs. It is specifically associated with the Active Pharmaceutical Ingredient (API) family that includes Buclizine Hydrochloride, Meclozine Dihydrochloride (Meclizine Hydrochloride), and Cetirizine Dihydrochloride . These H1-antihistamines are widely used in the treatment of allergic conditions, motion sickness, and vertigo.

Future Research Directions

Analytical Method Development

The established use of 4-Chlorobenzhydrol as an internal standard suggests potential for expanded applications in analytical method development:

  • Application in additional bioanalytical techniques beyond GC-MS

  • Development of new derivatization strategies for complex sample analysis

  • Exploration as a standard in emerging analytical technologies

The continued investigation of this versatile compound will likely yield additional applications in both synthetic organic chemistry and analytical sciences, further enhancing its value in research and industry.

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